molecular formula C17H22N2O4 B12083333 tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B12083333
M. Wt: 318.4 g/mol
InChI Key: UOBVDWUMNBPOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate is a privileged bifunctional synthetic intermediate central to modern medicinal chemistry efforts, particularly in the development of receptor-targeted therapeutics. The compound features a piperidine scaffold, a ubiquitous motif in drug discovery, protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective synthetic manipulation of the amine [https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]. This core structure is conjugated to a 2-benzoxazolinone heterocycle, a pharmaceutically relevant scaffold known to exhibit a range of biological activities. Researchers primarily utilize this chemical as a key precursor in the synthesis of more complex molecules, especially for constructing compound libraries targeting central nervous system (CNS) receptors and various kinase enzymes. Its structural attributes make it a valuable building block for investigating structure-activity relationships (SAR) in programs focused on developing novel inhibitors and modulators of protein-protein interactions [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01121]. The benzoxazolinone moiety, in particular, is associated with diverse pharmacological profiles, making derivatives of this intermediate of significant interest for probing new mechanisms of action in oncological and neurological research.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2-oxo-3H-1,3-benzoxazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-6-11(7-9-19)12-4-5-14-13(10-12)18-15(20)22-14/h4-5,10-11H,6-9H2,1-3H3,(H,18,20)

InChI Key

UOBVDWUMNBPOSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)OC(=O)N3

Origin of Product

United States

Preparation Methods

Reductive Amination of Boc-Protected Piperidine Intermediates

The most widely reported method involves reductive amination between tert-butyl 4-aminopiperidine-1-carboxylate and a benzo[d]oxazol-5-carbaldehyde derivative. As described in , deprotection of the Boc group from tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate (a structural analog) precedes condensation with aldehydes. For the target compound, the aldehyde precursor is synthesized via oxidation of 5-methylbenzo[d]oxazol-2(3H)-one using selenium dioxide in 1,4-dioxane at 90°C for 12 hours . Subsequent reductive amination employs sodium cyanoborohydride in methanol under acidic conditions, achieving yields of 58–65% after purification by silica gel chromatography .

Key Reaction Conditions

StepReagents/ConditionsYield
Aldehyde synthesisSeO₂, 1,4-dioxane, 90°C, 12 h30%
Reductive aminationNaBH₃CN, MeOH, AcOH, rt, 24 h65%

Radical Cascade Cyclization for Direct Coupling

Recent advances in photoredox catalysis enable direct coupling of tert-butyl 4-iodopiperidine-1-carboxylate with benzo[d]oxazol-5-yl precursors. As outlined in , a copper-catalyzed radical cascade cyclization under 6W LED irradiation achieves cyclization at room temperature. The optimized protocol uses Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%), and tetramethylguanidine (TMG) in THF, yielding 72% of the target compound . This method avoids pre-functionalization of the benzo[d]oxazolone ring and is scalable to 6 mmol without significant yield reduction.

Mechanistic Insights

  • Initiation : Single-electron transfer (SET) from Cu(I) to the iodopiperidine generates a piperidinyl radical.

  • Propagation : Radical addition to the benzo[d]oxazolone’s C5 position forms a new C–N bond.

  • Termination : Hydrogen atom transfer (HAT) from TMG yields the final product .

Multi-Step Functionalization via Suzuki-Miyaura Coupling

A third route employs Suzuki-Miyaura cross-coupling to attach a boronic acid-functionalized benzo[d]oxazolone to tert-butyl 4-bromopiperidine-1-carboxylate. The benzo[d]oxazol-5-ylboronic acid is prepared via lithiation of 5-bromobenzo[d]oxazol-2(3H)-one using n-BuLi, followed by treatment with triisopropyl borate. Coupling with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C affords the product in 52% yield . While this method offers regioselectivity, the requirement for anhydrous conditions and sensitive boronic acids limits its practicality.

Comparative Efficiency

ParameterReductive AminationRadical CyclizationSuzuki Coupling
Yield65%72%52%
Reaction Time24 h15 h18 h
ScalabilityModerateHighLow

Esterification of Pre-Assembled Piperidine-Benzo[d]oxazolone Hybrids

An alternative approach involves synthesizing 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine and subsequently introducing the Boc group. The piperidine-benzo[d]oxazolone hybrid is prepared by cyclocondensation of 5-aminopiperidin-2-one with 2-hydroxybenzaldehyde derivatives. Boc protection using di-tert-butyl dicarbonate in dichloromethane with DMAP catalysis achieves 89% conversion. However, this method necessitates rigorous purification to remove residual DMAP, complicating large-scale synthesis.

Solvent and Catalyst Optimization

Solvent selection critically impacts reaction efficiency. THF outperforms DMF and DMSO in radical cyclization due to its polarity and ability to stabilize copper intermediates . Catalytic systems using Cu(OTf)₂ with bisoxazoline ligands (e.g., L1) enhance enantioselectivity in asymmetric variants, though this is less relevant for the racemic target compound.

Optimized Radical Cyclization Conditions

  • Solvent : THF

  • Catalyst : Cu(OTf)₂ (5 mol%)

  • Ligand : L1 (5 mol%)

  • Base : TMG (1.8 equiv)

  • Light Source : 6W LEDs (450 nm)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, or scaffold modifications. Below is a detailed comparison with three key analogs:

tert-Butyl 4-(2-Oxo-3H-oxazol-5-yl)piperidine-1-carboxylate (Compound 11q)

  • Structural Difference : Lacks the fused benzene ring present in the target compound.
  • Synthesis : Prepared via t-BuOK-mediated cyclization in THF, yielding 38% after silica gel chromatography .
  • Analytical Data: HRMS: Not reported for 11q, but related oxazolone derivatives (e.g., Compound 12w) show precise mass accuracy (Δppm −2.3) . UPLC Retention Time: ~2.41 min (method-dependent) .

This may influence bioavailability or target binding affinity.

tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (Compound 10l)

  • Structural Difference: Replaces the oxazolone ring with an isoxazole moiety bearing amino and carbamoyl groups.
  • Synthesis: Utilizes NaOEt-mediated condensation of 2-cyanoacetamide with a piperidine precursor .
  • Analytical Data: Molecular Weight: Higher than the target compound due to additional carbamoyl and amino groups. Stability: The isoxazole ring may confer greater metabolic stability compared to oxazolone derivatives.

However, the carbamoyl group may increase susceptibility to hydrolysis.

tert-Butyl 4-[2-Oxo-3-(4-phenylbutylcarbamoyl)-oxazol-5-yl]piperidine-1-carboxylate (Compound 12w)

  • Structural Difference : Includes a 4-phenylbutylcarbamoyl side chain on the oxazolone ring.
  • Synthesis : Achieved via carbamoylation of the oxazolone intermediate, with HRMS validation (344.1061 [M+H]+) .
  • Analytical Data :
    • clogP: Higher than the target compound due to the hydrophobic phenylbutyl group.
    • Biological Relevance: The extended side chain may improve membrane permeability or receptor selectivity.

Key Comparison :
The phenylbutyl substituent in 12w introduces steric bulk and hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Critical Analysis of Structural and Functional Implications

  • Benzannulation (Target vs. However, this may also elevate metabolic oxidation risks.
  • Heterocycle Replacement (10l vs. Target) : The isoxazole in 10l offers improved metabolic stability over oxazolone but may reduce electrophilic reactivity critical for covalent inhibition.
  • Side-Chain Modulation (12w vs. Target) : The phenylbutyl group in 12w exemplifies how hydrophobic extensions can tailor pharmacokinetic profiles, though this comes at the cost of synthetic complexity.

Biological Activity

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H22N2O4C_{17}H_{22}N_{2}O_{4} and a molecular weight of approximately 318.4 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2-oxo-2,3-dihydrobenzo[d]oxazole moiety. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-oxo-2,3-dihydrobenzo[d]oxazole. Common reagents for this reaction include sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions generally require stirring at room temperature or slightly elevated temperatures until the desired product is obtained.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in various metabolic pathways. The exact mechanisms are still under investigation but may involve competitive or non-competitive inhibition.
  • Receptor Binding : The compound has shown potential for binding to certain receptors, which may modulate their activity. This interaction could lead to therapeutic effects in conditions where these receptors play a crucial role.
  • Anti-inflammatory Properties : Some studies have indicated that derivatives of compounds similar to this compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivityReference
Compound ANLRP3 Inhibition
Compound BIL-1β Release Inhibition
Compound CAnti-inflammatory Effects
  • NLRP3 Inhibition : A study on similar compounds demonstrated that they could inhibit NLRP3 inflammasome activation, which is critical in inflammatory responses. This suggests that this compound might exhibit similar properties .
  • IL-1β Release : Another study highlighted that certain derivatives could concentration-dependently inhibit IL-1β release from LPS/ATP-stimulated macrophages. This finding supports the hypothesis that this compound may modulate immune responses .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Computational modeling studies have suggested potential binding sites and modes of interaction that could elucidate its biological effects .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate?

Answer:
A common approach involves multi-step synthesis starting with functionalization of the benzo[d]oxazol-2(3H)-one core. For example:

Core formation : React 5-bromo-2,3-dihydrobenzo[d]oxazol-2-one with a boronic acid derivative (e.g., pinacol boronate) via Suzuki-Miyaura coupling to introduce the piperidine moiety .

Boc protection : Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a base like triethylamine, followed by purification via column chromatography (e.g., Hex:EtOAc gradients) .
Key considerations : Optimize reaction time and temperature to minimize side products like over-alkylation or Boc-group hydrolysis.

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. For example:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5% discrepancy) .
  • Case study : Analogous piperidine-carboxylate derivatives (e.g., tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate) show chair conformations for the piperidine ring, stabilized by intramolecular hydrogen bonds .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify protons on the benzo[d]oxazolone (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.4 ppm).
    • 2D experiments (COSY, HSQC) : Confirm connectivity between the piperidine and heterocyclic moieties.
  • MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂N₂O₄: 319.16).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations (if present) .

Advanced: How can computational modeling predict the compound’s reactivity or pharmacological interactions?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., 5-HT₆ or GABA-A receptors, as seen in dual-target antidepressants) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites on the benzo[d]oxazolone ring.
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : The Boc group is hydrolytically sensitive; store under inert gas (N₂/Ar) at –20°C in sealed vials.
  • Decomposition risks : Avoid prolonged exposure to moisture, acids, or bases. Monitor via TLC/HPLC for degradation products (e.g., free piperidine or oxazolone ring-opening).
  • Handling : Use PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD₅₀ data from analogs suggest Category 4 hazards) .

Advanced: How to address contradictions in biological activity data across similar derivatives?

Answer:

  • Structure-activity relationship (SAR) : Compare substituent effects. For example:
    • Electron-withdrawing groups on the benzo[d]oxazolone may enhance receptor binding affinity .
    • Piperidine substitution : tert-Butyl groups improve metabolic stability but may reduce solubility.
  • Experimental validation : Use standardized assays (e.g., cAMP inhibition for 5-HT₆ activity) with positive/negative controls to minimize variability .

Basic: What purification methods are effective for intermediates in the synthesis?

Answer:

  • Column chromatography : Use silica gel with gradients of Hex:EtOAc (e.g., 6:4 for Boc-protected intermediates) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for intermediates like tert-butyl 4-oxo-piperidine derivatives .
  • HPLC : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) for final compound purity >95% .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

  • Dose optimization : Conduct acute toxicity studies in rodents (OECD 423) to determine LD₅₀ and NOAEL .
  • Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., sulfoxide derivatives from thioether oxidation) .
  • Formulation : Improve solubility via salt formation (e.g., HCl salt of the free amine) or nanoencapsulation .

Basic: How to validate the compound’s identity and purity for publication?

Answer:

  • Multi-technique validation : Combine SC-XRD, NMR, and HRMS data.
  • Purity criteria :
    • HPLC: ≥95% purity (λ = 254 nm).
    • Elemental analysis: C, H, N within ±0.4% of theoretical values .

Advanced: What mechanistic insights can kinetic studies provide for reactions involving this compound?

Answer:

  • Rate determination : Monitor Boc deprotection under acidic conditions (e.g., TFA in DCM) via in situ IR or NMR to calculate activation energy (Eₐ).
  • Catalyst screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in cross-coupling steps to optimize turnover frequency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.